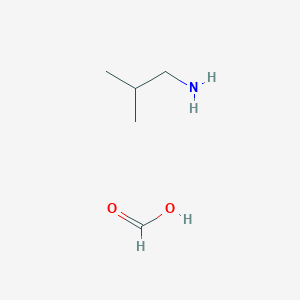
Formic acid;2-methylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formic acid;2-methylpropan-1-amine is a compound that combines formic acid and 2-methylpropan-1-amine. Formic acid is the simplest carboxylic acid, with the chemical formula HCOOH. It is a colorless liquid with a pungent odor and is naturally found in the venom of ants and bees. 2-methylpropan-1-amine, also known as isobutylamine, is an organic compound with the formula (CH₃)₂CHCH₂NH₂. It is a primary amine and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Formic acid can be synthesized through several methods, including the hydrolysis of formamide, the oxidation of methanol, and the reaction of carbon monoxide with sodium hydroxide. 2-methylpropan-1-amine can be prepared by the reductive amination of isobutyraldehyde using ammonia and hydrogen in the presence of a catalyst.
Industrial Production Methods
Industrially, formic acid is produced by the hydrolysis of methyl formate, which is obtained from methanol and carbon monoxide. 2-methylpropan-1-amine is produced by the amination of isobutyraldehyde with ammonia in the presence of a hydrogenation catalyst.
Analyse Chemischer Reaktionen
Types of Reactions
Formic acid;2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: Formic acid can be oxidized to carbon dioxide and water.
Reduction: Formic acid can act as a reducing agent, converting metal ions to their respective metals.
Substitution: 2-methylpropan-1-amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Formic acid can be used in the presence of a catalyst such as palladium.
Substitution: Halogenated compounds can be used as reagents for nucleophilic substitution reactions with 2-methylpropan-1-amine.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Metal deposits.
Substitution: Various substituted amines.
Wissenschaftliche Forschungsanwendungen
Formic acid;2-methylpropan-1-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reducing agent.
Biology: Studied for its role in metabolic pathways and as a potential antimicrobial agent.
Medicine: Investigated for its potential use in drug synthesis and as a treatment for certain medical conditions.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of formic acid;2-methylpropan-1-amine involves its ability to donate or accept protons, making it a versatile reagent in various chemical reactions. Formic acid acts as a reducing agent by donating electrons, while 2-methylpropan-1-amine can act as a nucleophile in substitution reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid: Similar to formic acid but with an additional methyl group.
Methylamine: Similar to 2-methylpropan-1-amine but with a simpler structure.
Propionic acid: Similar to formic acid but with an additional ethyl group.
Uniqueness
Formic acid;2-methylpropan-1-amine is unique due to its combination of a carboxylic acid and a primary amine, allowing it to participate in a wide range of chemical reactions. Its versatility and reactivity make it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
89712-50-5 |
|---|---|
Molekularformel |
C5H13NO2 |
Molekulargewicht |
119.16 g/mol |
IUPAC-Name |
formic acid;2-methylpropan-1-amine |
InChI |
InChI=1S/C4H11N.CH2O2/c1-4(2)3-5;2-1-3/h4H,3,5H2,1-2H3;1H,(H,2,3) |
InChI-Schlüssel |
OLLSKKFHVZFQRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN.C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


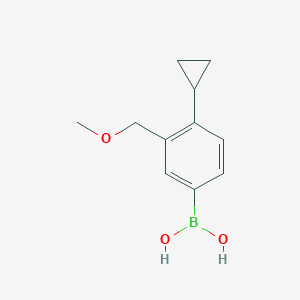
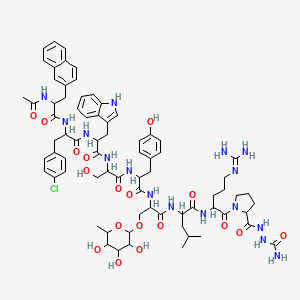

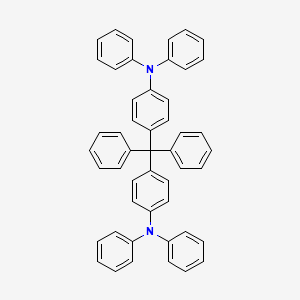
![Methyl 4-[7-bromo-2-(5-methyl-1,2-oxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14083120.png)
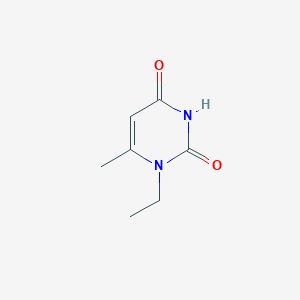

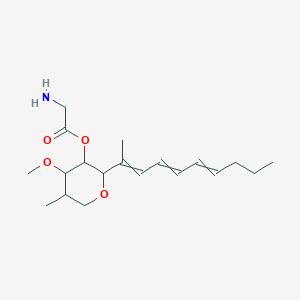

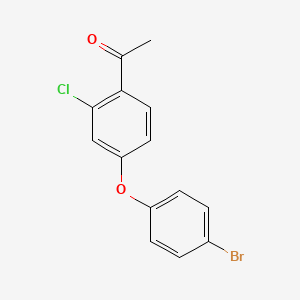
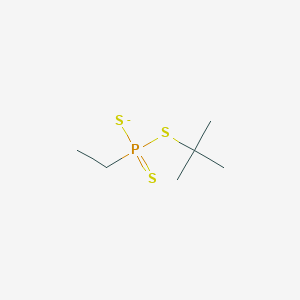
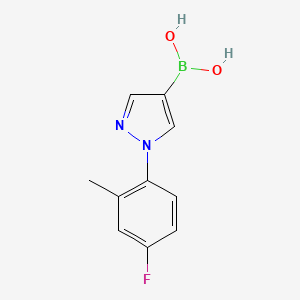
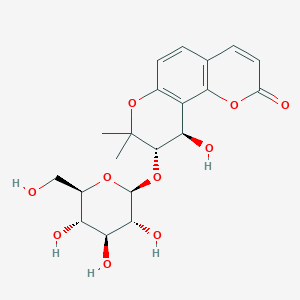
![2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(3-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083173.png)
